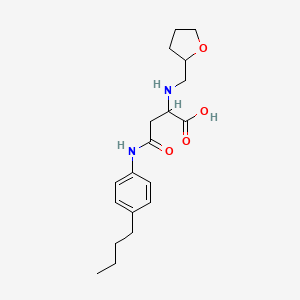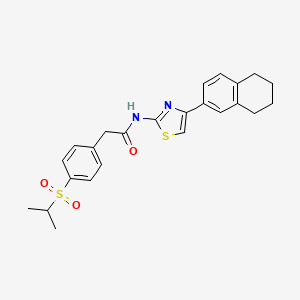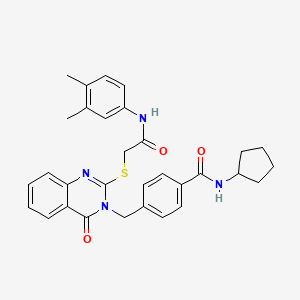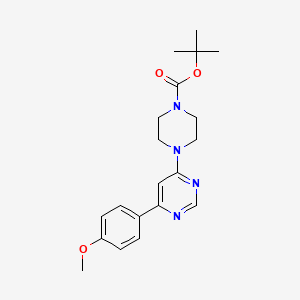![molecular formula C25H20FN5O2 B2958886 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide CAS No. 922099-52-3](/img/structure/B2958886.png)
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is a useful research compound. Its molecular formula is C25H20FN5O2 and its molecular weight is 441.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Methodologies and Derivative Development
Heterocyclic Compound Synthesis
Research by Han et al. (2009) demonstrates the diversity synthesis of pyrimido[4,5-b][1,6]naphthyridine and its derivatives, including pyrazolo[3,4-b][1,6]naphthyridine, under microwave irradiation. This approach emphasizes operational simplicity and safety for fast synthesis, potentially applicable for biomedical screening (Han et al., 2009).
Biological Evaluation and Anticancer Activity
Anticancer Activity
A study by Hammam et al. (2005) on novel fluoro substituted benzo[b]pyran compounds, closely related to the chemical structure , shows significant anticancer activity against various human cancer cell lines at low concentrations, highlighting the potential therapeutic applications of such compounds (Hammam et al., 2005).
Neuroinflammation and Imaging Applications
Neuroinflammation PET Imaging
Damont et al. (2015) synthesized novel pyrazolo[1,5-a]pyrimidines for binding the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. The derivatives displayed subnanomolar affinity for TSPO and were evaluated for neuroinflammation PET imaging in a rodent model, suggesting the potential of pyrazolo[3,4-d]pyrimidin derivatives for in vivo neuroimaging applications (Damont et al., 2015).
Antimicrobial and Antituberculosis Activity
Antituberculosis Activity
Research on thiazole-aminopiperidine hybrid analogues by Jeankumar et al. (2013) shows that compounds designed from these structures possess significant activity against Mycobacterium tuberculosis, indicating the relevance of such chemical scaffolds for developing new antituberculosis agents (Jeankumar et al., 2013).
Mécanisme D'action
Mode of Action
Based on its structural similarity to other pyrazolo[3,4-d]pyrimidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Pyrazolo[3,4-d]pyrimidine derivatives have been associated with various biological activities, suggesting that they may influence a range of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Its bioavailability, half-life, metabolism, and excretion would need to be determined through experimental studies .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information on the compound’s targets and mode of action, it’s difficult to predict how these factors might impact its activity .
Analyse Biochimique
Biochemical Properties
Pyrazolo[3,4-d]pyrimidines, the class of compounds it belongs to, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions within cells, contributing to their biological and pharmacological activities .
Cellular Effects
Related pyrazolo[3,4-d]pyrimidines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related pyrazolo[3,4-d]pyrimidines have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O2/c26-21-7-3-4-17(12-21)15-30-16-28-23-22(25(30)33)14-29-31(23)11-10-27-24(32)20-9-8-18-5-1-2-6-19(18)13-20/h1-9,12-14,16H,10-11,15H2,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCPCUTVNMZXDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2958803.png)
![N-(4-fluorobenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2958805.png)

![1-[2-(2-Fluorophenoxy)acetyl]-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide](/img/structure/B2958807.png)




![5-[(4-Chlorophenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2958817.png)





